molecular formula C14H8F3NO B6376776 3-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261983-51-0

3-Cyano-5-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6376776
CAS RN: 1261983-51-0
M. Wt: 263.21 g/mol
InChI Key: WFSJMOCOCWNXBO-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% (CTFP 95) is a chemical compound belonging to the class of phenols, which are organic compounds containing a hydroxyl group bonded directly to an aromatic hydrocarbon group. CTFP 95 is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It has a wide range of applications in the laboratory, such as in the synthesis of heterocyclic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the preparation of various organic compounds.

Scientific Research Applications

CTFP 95 has been widely used in scientific research. It has been used in the synthesis of heterocyclic compounds, such as pyrimidines, quinolines, and thiazoles. It has also been used as a catalyst for the synthesis of polymers, such as polycarbonates and polyesters. Additionally, CTFP 95 has been used as a reagent for the preparation of various organic compounds, such as amines, esters, and nitriles.

Mechanism of Action

The mechanism of action of CTFP 95 is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which can lead to the formation of radical species that can react with other molecules. Additionally, CTFP 95 can act as a reducing agent, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFP 95 are not well understood. However, it is known that the compound can be toxic if ingested, and can cause skin irritation if it comes into contact with the skin. Additionally, CTFP 95 has been shown to be a weak mutagen in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using CTFP 95 in laboratory experiments include its low cost, high purity, and availability. Additionally, CTFP 95 is relatively easy to handle and has a wide range of applications. However, the compound can be toxic if ingested and can cause skin irritation. Additionally, it is a weak mutagen, and therefore should be handled with caution.

Future Directions

The future of CTFP 95 is promising. Its wide range of applications and low cost make it an attractive choice for researchers in the fields of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, further research is needed to understand the biochemical and physiological effects of CTFP 95, as well as the mechanism of action. Finally, further research is needed to develop new methods of synthesis for the compound.

Synthesis Methods

CTFP 95 can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-trifluoromethylphenol and sodium cyanide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of CTFP 95 and sodium salts, which can be separated by distillation. Other methods of synthesis include the reaction of 2-trifluoromethylphenol and sodium bicarbonate in an acid medium, or the reaction of 2-trifluoromethylphenol and sodium nitrite in an alkaline medium.

properties

IUPAC Name

3-hydroxy-5-[2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)13-4-2-1-3-12(13)10-5-9(8-18)6-11(19)7-10/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSJMOCOCWNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684892
Record name 5-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-trifluoromethylphenyl)phenol

CAS RN

1261983-51-0
Record name 5-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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